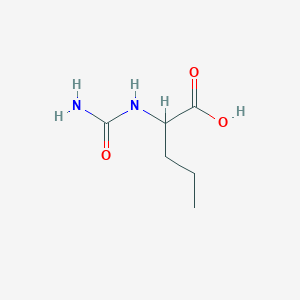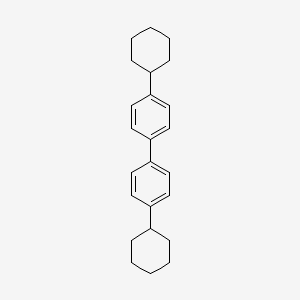
Isotiocianato de 2-octilo
Descripción general
Descripción
2-Isothiocyanatooctane is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isothiocyanatooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isothiocyanatooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isothiocyanatooctane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Propiedades anticancerígenas
El isotiocianato de 2-octilo se ha estudiado por sus posibles propiedades anticancerígenas. Los isotiocianatos son conocidos por modular dianas intracelulares como las enzimas del citocromo P450 y las proteínas involucradas en las respuestas antioxidantes, la tumorigénesis, la apoptosis, el ciclo celular y la metástasis . También pueden inducir enzimas de fase II mediante la activación del factor 2 relacionado con NF-E2 (Nrf2), que juega un papel en el sistema de defensa antioxidante celular .
Agricultura: Control de plagas y enfermedades
En agricultura, el this compound podría utilizarse como bioplaguicida debido a sus propiedades antimicrobianas. Se deriva de los glucosinolatos que se encuentran en las verduras crucíferas y puede proteger las plantas contra las infecciones microbianas y de plagas .
Aplicaciones industriales: Síntesis química
El compuesto sirve como una plataforma valiosa para transformaciones versátiles en química sintética. Puede utilizarse para preparar isotiocianatos con estructuras diversas, que son intermediarios importantes en la síntesis de varios compuestos orgánicos .
Aplicaciones ambientales: Actividad antioxidante
El this compound presenta propiedades antioxidantes indirectas, que pueden aprovecharse en aplicaciones ambientales para mitigar el estrés oxidativo causado por los contaminantes .
Industria alimentaria: Preservación y saborización
Los isotiocianatos, incluido el this compound, tienen aplicaciones en la preservación de alimentos debido a sus propiedades antibacterianas. También pueden utilizarse como agentes aromatizantes, impartiendo un característico sabor picante a los productos alimenticios .
Ciencia de materiales: Desarrollo de materiales avanzados
En ciencia de materiales, el this compound puede utilizarse en el desarrollo de nuevos materiales, especialmente aquellos que requieren la incorporación de funcionalidades de azufre y nitrógeno .
Bioquímica: Inhibición enzimática
La investigación en bioquímica ha explorado el uso de isotiocianatos en la inhibición enzimática, lo cual puede ser crucial para comprender y controlar las vías metabólicas .
Farmacología: Quimioprevención
El this compound tiene posibles aplicaciones farmacológicas en la quimioprevención. Su capacidad para regular varios objetivos o vías relacionadas con el cáncer lo convierte en un candidato para terapias naturales dirigidas a la prevención del cáncer .
Mecanismo De Acción
Target of Action
2-Octyl isothiocyanate, also known as 2-Isothiocyanatooctane, is a type of isothiocyanate, a class of compounds known for their diverse biological activities . Isothiocyanates are known to interact with various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of 2-Octyl isothiocyanate with its targets leads to various changes within the cell. For instance, isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2. Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .
Biochemical Pathways
Isothiocyanates, including 2-Octyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetic behavior of isothiocyanates in the human body is crucial for their clinical application. For instance, defining intake intervals or ascertaining constant levels of the active compound is based on knowledge of isothiocyanate pharmacokinetic and dynamic behavior . More research is needed to understand the specific ADME properties of 2-Octyl isothiocyanate.
Result of Action
The molecular and cellular effects of 2-Octyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. These effects include antioxidant and anti-inflammatory activities, interference with cancer-related targets and pathways, and potential antimicrobial properties .
Action Environment
The action, efficacy, and stability of 2-Octyl isothiocyanate can be influenced by various environmental factors. For instance, isothiocyanates are weak electrophiles and are susceptible to hydrolysis . Additionally, the hydrophobicity of isothiocyanates, which can be enhanced by increasing alkyl chain length, may influence their antibacterial activity
Análisis Bioquímico
Biochemical Properties
2-Isothiocyanatooctane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide involved in cellular detoxification. 2-Isothiocyanatooctane conjugates with glutathione through the mercapturic acid pathway, facilitating its excretion from the body . Additionally, 2-Isothiocyanatooctane is known to induce phase II detoxifying enzymes, such as glutathione S-transferases, UDP-glucuronosyl transferases, and NAD(P)H quinone dehydrogenase 1, which protect cells from DNA damage by carcinogens and reactive oxygen species .
Cellular Effects
2-Isothiocyanatooctane exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Isothiocyanatooctane has been shown to inhibit deubiquitinating enzymes, such as ubiquitin-specific protease 9x and ubiquitin carboxyl-terminal hydrolase 37, which are associated with tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, thereby exerting anticancer effects. Furthermore, 2-Isothiocyanatooctane modulates the activity of biotransformation enzymes, enhancing the cellular antioxidant response and reducing inflammation .
Molecular Mechanism
The molecular mechanism of 2-Isothiocyanatooctane involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, 2-Isothiocyanatooctane binds to the active sites of deubiquitinating enzymes, inhibiting their activity and promoting the degradation of target proteins . This compound also induces the expression of phase II detoxifying enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . The binding of 2-Isothiocyanatooctane to Nrf2 leads to its translocation to the nucleus, where it activates the transcription of antioxidant response element (ARE)-driven genes, enhancing cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isothiocyanatooctane change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Isothiocyanatooctane is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . The degradation products of 2-Isothiocyanatooctane may also exhibit biological activity, contributing to its overall effects. Long-term exposure to 2-Isothiocyanatooctane in in vitro and in vivo studies has demonstrated sustained induction of detoxifying enzymes and prolonged antioxidant effects .
Dosage Effects in Animal Models
The effects of 2-Isothiocyanatooctane vary with different dosages in animal models. At low doses, 2-Isothiocyanatooctane has been shown to enhance cellular defense mechanisms and reduce oxidative stress . At high doses, it may exhibit toxic or adverse effects, such as cytotoxicity and genotoxicity . Threshold effects have been observed, where the beneficial effects of 2-Isothiocyanatooctane are maximized at optimal dosages, while higher concentrations lead to detrimental outcomes. These findings highlight the importance of dose optimization in the therapeutic application of 2-Isothiocyanatooctane.
Metabolic Pathways
2-Isothiocyanatooctane is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, 2-Isothiocyanatooctane undergoes oxidation, reduction, and hydrolysis reactions, catalyzed by enzymes such as cytochrome P450 . In phase II metabolism, it conjugates with endogenous molecules like glutathione, glucuronic acid, and sulfate, increasing its hydrophilicity and facilitating its excretion . These metabolic pathways play a crucial role in the detoxification and elimination of 2-Isothiocyanatooctane from the body.
Transport and Distribution
The transport and distribution of 2-Isothiocyanatooctane within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cell, 2-Isothiocyanatooctane can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Isothiocyanatooctane within tissues is also affected by its affinity for different cellular compartments and its interaction with binding proteins .
Subcellular Localization
The subcellular localization of 2-Isothiocyanatooctane plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-Isothiocyanatooctane may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to the cytoplasm or mitochondria can influence cellular metabolism and signaling pathways. Understanding the subcellular localization of 2-Isothiocyanatooctane is essential for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
2-isothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAZXUXIQEORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989728 | |
| Record name | 2-Isothiocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69626-80-8 | |
| Record name | 2-Octane isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069626808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isothiocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69626-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


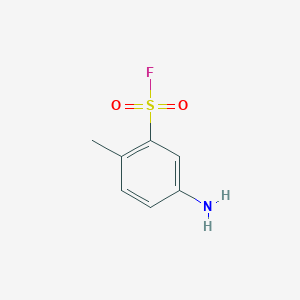
![4-[Bis(prop-2-enyl)amino]benzoic acid](/img/structure/B1267117.png)
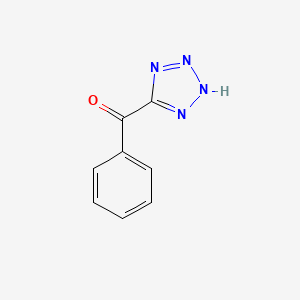
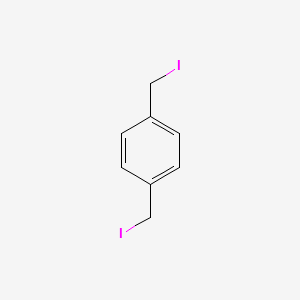


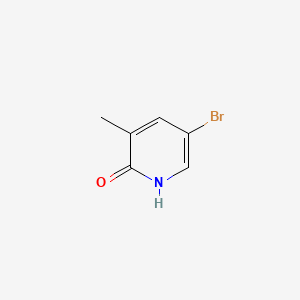


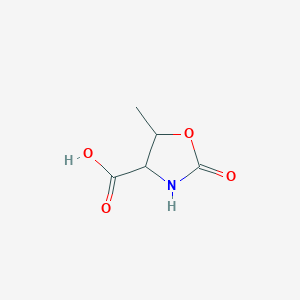
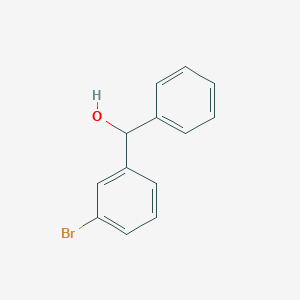
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)
